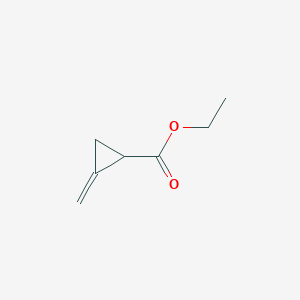

Ethyl 2-methylidenecyclopropane-1-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-methylidenecyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O2/c1-3-9-7(8)6-4-5(6)2/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCOBAXZQGNBHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC1=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70334086 | |

| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18941-94-1 | |

| Record name | 2-Methylene-cyclopropanecarboxylic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70334086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions:

- Catalyst : Rh₂(OAc)₄ (0.5–1.0 mol%)

- Solvent : Dichloromethane or toluene

- Temperature : 0–25°C

- Yield : 72–86%

The mechanism involves carbene transfer from the diazo compound to the alkene, forming the cyclopropane ring. Steric and electronic effects of substituents on the alkene significantly influence diastereoselectivity. For example, electron-withdrawing groups on the alkene enhance reaction rates by stabilizing the transition state.

Dehydrohalogenation of 2,2-Gem-Dihalides

A scalable industrial route involves dehydrohalogenation of 2,2-dibromo-1-methylcyclopropane-1-carboxylate precursors. This method employs strong bases such as potassium tert-butoxide in aprotic solvents.

Key Steps:

- Cyclopropanation : Methacrylic acid derivatives react with trihalomethanes (e.g., CBr₄) under basic conditions to form 2,2-gem-dihalides.

- Elimination : Treatment with KOtBu in THF removes two equivalents of HBr, generating the exocyclic double bond.

Optimization Data :

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Base Concentration | 2.5 equiv | Maximizes HBr elimination |

| Solvent Polarity | Low (THF) | Reduces side reactions |

| Temperature | −10°C | Prevents over-elimination |

This method achieves yields up to 74% but requires careful control of reaction stoichiometry to avoid polymerization byproducts.

Ring-Closing Metathesis (RCM)

RCM using Grubbs catalysts offers a stereocontrolled pathway. Ethyl 2-(buta-2,3-dien-1-yl)cyclopropane-1-carboxylate undergoes metathesis to form the methylidene derivative.

Procedure :

The reaction proceeds via a [2+2] cycloaddition mechanism, with the ruthenium carbene intermediate facilitating ring strain relief. Substrates with bulky substituents exhibit slower kinetics due to steric hindrance.

Palladium-Catalyzed Coupling Reactions

Palladium-mediated cross-coupling between ethyl cyclopropane-1-carboxylate and methylidene precursors has been explored. For example, Suzuki-Miyaura coupling with vinyl boronic esters in the presence of Pd(PPh₃)₄ generates the target compound.

Typical Conditions :

This method is less efficient than cyclopropanation or dehydrohalogenation but provides modular access to substituted variants.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Stereocontrol | Cost Efficiency |

|---|---|---|---|---|

| Dirhodium Catalysis | 72–86 | Moderate | High | Moderate |

| Dehydrohalogenation | 65–74 | High | Low | High |

| RCM | 60–68 | Low | Moderate | Low |

| Palladium Coupling | 55–60 | Moderate | Variable | High |

Critical Insights :

- Dirhodium Catalysis is preferred for laboratory-scale synthesis due to excellent stereoselectivity.

- Dehydrohalogenation dominates industrial production owing to cost-effectiveness and scalability, despite moderate yields.

- RCM is limited by catalyst expense but valuable for accessing structurally complex analogs.

Purification and Characterization

Post-synthetic purification typically involves fractional distillation or silica gel chromatography. Key characterization data include:

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methylidenecyclopropane-1-carboxylate undergoes a variety of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The cyclopropane ring can undergo nucleophilic substitution reactions, leading to ring-opening or functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Functionalized cyclopropane derivatives.

Scientific Research Applications

Ethyl 2-methylidenecyclopropane-1-carboxylate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions involving cyclopropane-containing substrates.

Industry: Used in the development of new materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of ethyl 2-methylidenecyclopropane-1-carboxylate is primarily related to its reactivity due to the strained cyclopropane ring. This strain makes the compound highly reactive towards nucleophiles and electrophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Ethyl 2-methylidenecyclopropane-1-carboxylate can be compared with other cyclopropane-containing compounds, such as:

Cyclopropanecarboxylic acid: Similar structure but lacks the ester group.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

Cyclopropylamine: Contains a cyclopropane ring but with an amine group instead of an ester.

Biological Activity

Ethyl 2-methylidenecyclopropane-1-carboxylate (EMC) is a compound of interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a carboxylic acid ester, with the following molecular characteristics:

- Chemical Formula : C₆H₈O₂

- Molecular Weight : 116.158 g/mol

- IUPAC Name : this compound

- CAS Number : Not widely reported

The compound features a cyclopropane ring, which is known for its strain and reactivity, making it a candidate for various chemical transformations and biological interactions.

1. Antimicrobial Properties

Research indicates that compounds similar to EMC exhibit antimicrobial activity. For instance, studies on related cyclopropane derivatives have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

2. Enzyme Interaction

EMC may interact with specific enzymes, particularly carboxylesterases (CEs), which are crucial for the metabolism of various esters and drugs. A study demonstrated that certain cyclopropane derivatives could be substrates for human liver CEs, suggesting that EMC might influence drug metabolism or detoxification processes in the liver . The hydrolysis of EMC by these enzymes could lead to the release of biologically active metabolites.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various cyclopropane derivatives, including EMC, highlighted their potential as antimicrobial agents. The results showed significant inhibition of bacterial growth at concentrations as low as 10 µg/mL. The study utilized standard disk diffusion methods to assess efficacy against common pathogens .

Case Study: Enzymatic Hydrolysis

In another investigation focusing on the metabolic pathways involving EMC, researchers employed human liver microsomes to evaluate the hydrolysis rates of EMC compared to other esters. The findings indicated that EMC was hydrolyzed at a moderate rate, suggesting that it could influence pharmacokinetics when used in therapeutic contexts .

Q & A

Basic: What are the common synthetic routes for Ethyl 2-methylidenecyclopropane-1-carboxylate, and what key reaction conditions are required?

Answer:

The synthesis typically involves cyclopropanation of precursor alkenes followed by esterification. A validated method includes:

Cyclopropanation : Using transition-metal catalysts (e.g., palladium) under anhydrous conditions to form the strained cyclopropane ring .

Functionalization : Introducing the methylidene group via Wittig or Peterson olefination, requiring strict temperature control (e.g., −78°C to room temperature) and inert atmospheres .

Esterification : Reacting the cyclopropane carboxylic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) under reflux .

Key Conditions : Anhydrous solvents (e.g., THF), catalyst purity, and stepwise purification via column chromatography to isolate intermediates .

Advanced: How can diastereoselectivity be controlled in the synthesis of derivatives like this compound?

Answer:

Diastereoselectivity is achieved through:

- Chiral Catalysts : Use of enantiopure ligands (e.g., BINAP) in asymmetric cyclopropanation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereochemical control by stabilizing transition states .

- Low-Temperature Reactions : Slowing reaction kinetics to favor thermodynamically stable diastereomers .

Validation : Chiral HPLC or NOESY NMR to confirm stereochemistry, supplemented by X-ray crystallography refined via SHELXL .

Basic: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies methylidene protons (δ 5.2–5.8 ppm) and cyclopropane ring protons (δ 1.2–2.5 ppm). ¹³C NMR confirms ester carbonyl (δ 165–175 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., m/z 154.1 for the parent ion) .

- X-ray Crystallography : Resolves spatial arrangement using SHELXL for refinement, critical for confirming ring strain and substituent geometry .

Advanced: How can computational methods predict the reactivity of this compound in novel reactions?

Answer:

- Density Functional Theory (DFT) : Models transition states for cyclopropane ring-opening reactions, predicting regioselectivity in nucleophilic additions .

- Molecular Dynamics Simulations : Assess strain energy (∼30 kcal/mol for cyclopropane) to evaluate stability under thermal or photolytic conditions .

- Comparative Analysis : Validate computational results against experimental kinetics (e.g., Arrhenius plots) to refine predictive accuracy .

Basic: What are the primary chemical reactions of this compound, and how are they optimized?

Answer:

- Ring-Opening Reactions : Nucleophilic attack at the methylidene group (e.g., thiols or amines) in polar solvents (e.g., MeCN) .

- Diels-Alder Cycloaddition : Reactivity enhanced by electron-withdrawing ester groups; optimized at 80–100°C .

- Photolytic Rearrangements : UV irradiation induces [2+2] cycloadditions, requiring rigorous exclusion of oxygen .

Advanced: How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Answer:

- Re-refinement with SHELXL : Adjust thermal parameters and hydrogen atom positions to reconcile bond-length discrepancies .

- Complementary Techniques : Use neutron diffraction to resolve hydrogen atom ambiguities or variable-temperature NMR to assess dynamic effects .

- Data Cross-Validation : Compare IR stretching frequencies (e.g., C=O at 1720 cm⁻¹) with crystallographic bond lengths .

Basic: What safety protocols are essential when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂) .

- Emergency Measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What methodologies study the metabolic pathways of this compound in biological systems?

Answer:

- Isotopic Labeling : ¹⁴C-labeled derivatives track metabolic incorporation into cellular macromolecules .

- Enzyme Assays : Incubate with liver microsomes to identify cytochrome P450-mediated oxidation products .

- LC-MS Profiling : Quantifies metabolites (e.g., cyclopropane diols) with ppm-level sensitivity .

Basic: What are the key applications of this compound in drug discovery?

Answer:

- Antiviral Agents : Serves as a precursor to carbocyclic nucleosides inhibiting viral polymerases .

- Hypoglycemic Studies : Derivatives mimic methylenecyclopropylglycine, probing insulin secretion pathways .

- Probe Molecules : Fluorescently tagged analogs map enzyme active sites (e.g., proteases) .

Advanced: How is the compound’s ring strain exploited in polymer chemistry?

Answer:

- Ring-Opening Polymerization : Initiated by radicals or anions, yielding polymers with tunable rigidity .

- Cross-Linking Monomers : Incorporates into epoxy resins, enhancing thermal stability (Tg > 150°C) .

- Mechanophores : Strain-release mechanisms enable stress-responsive materials for smart coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.